5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-(aminomethyl)naphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H11NO2.ClH/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15;/h1-6H,7,13H2,(H,14,15);1H |
InChI Key |
HTJWCQLOAUFGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(=O)O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride typically involves the following steps:
Nitration: Naphthalene is nitrated to form 5-nitronaphthalene-1-carboxylic acid.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Aminomethylation: The amino group is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Acylated or alkylated naphthalene derivatives.
Scientific Research Applications
5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the naphthalene backbone provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride with analogs from the evidence:
| Compound | Aromatic Core | Substituents | Molecular Formula | Solubility | Key Applications |
|---|---|---|---|---|---|
| 5-(Aminomethyl)naphthalene-1-carboxylic acid HCl | Naphthalene | -COOH (1-position), -CH2NH2·HCl (5) | C12H12ClNO2 | High (due to HCl salt) | Hypothesized enzyme modulation |
| 5-(Aminomethyl)furan-2-carboxylic acid HCl (4a) | Furan | -COOH (2-position), -CH2NH2·HCl (5) | C6H8ClNO3 | High (HCl salt) | GABA aminotransferase substrate |
| 5-(Aminomethyl)thiophene-2-carboxylic acid HCl (4b) | Thiophene | -COOH (2-position), -CH2NH2·HCl (5) | C7H8ClNO2S | Moderate (polar solvents) | GABA aminotransferase substrate |
| 1-Naphthaleneacetic acid (NAA) | Naphthalene | -COOH (1-position), -CH2CH3 (2) | C12H10O2 | Low (requires organic solvents) | Plant growth regulator |
| 5-Aminolevulinic acid hydrochloride (5-ALA) | Linear chain | -COOH, -NH2, ketone | C5H10ClNO3 | High (HCl salt) | Photosensitizer, drought stress mitigation |
Key Observations :
- However, the hydrochloride salt in the target compound enhances aqueous solubility, unlike NAA .
- Substituent Effects: The aminomethyl group in the target compound may facilitate interactions with biological targets (e.g., enzymes or receptors), similar to 4a and 4b, which act as GABA aminotransferase substrates .
Enzyme Modulation
Compounds like 4a and 4b exhibit activity as GABA aminotransferase substrates, suggesting that the aminomethyl-carboxylic acid motif is critical for enzyme binding . The target compound’s naphthalene core could enhance binding affinity due to π-π stacking interactions, though this remains speculative without direct data.
Biological Activity
5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride features a naphthalene core with an amine and carboxylic acid functional group, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical modifications that can enhance its therapeutic potential.
Mechanisms of Biological Activity
The biological activity of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride is largely attributed to its ability to interact with specific biological targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways crucial for physiological responses.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Research Findings and Case Studies
Several studies have elucidated the biological effects of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride:
-
Antimicrobial Activity : A study demonstrated that this compound showed significant activity against various bacterial strains, indicating its potential as an antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 -
Cytotoxicity Studies : In vitro assays revealed that the compound exhibited cytotoxic effects on cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- Mechanistic Insights : Research indicated that the compound might induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This was supported by flow cytometry analyses showing increased annexin V binding in treated cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride, a comparison with structurally related compounds was conducted:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride | Yes | Low µM |
| Naphthalene-2-carboxylic acid | Moderate | High µM |
| 1-Amino-2-naphthoic acid | No | Moderate µM |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves sequential carboxylation and amination steps. Starting with naphthalene derivatives, carboxylation is achieved using carbon dioxide under controlled pressure (e.g., 1–3 atm) in a solvent like chlorobenzene . Subsequent amination requires careful stoichiometric control of reagents (e.g., ammonia derivatives) to avoid over-substitution. Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) ensures purity >98%, as validated by NMR and HPLC .
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Post-synthesis, impurities such as unreacted starting materials or byproducts (e.g., hydroxylated analogs) are removed via gradient column chromatography (silica gel, eluent: dichloromethane/methanol). For large-scale purification, fractional crystallization in ethanol at 4°C yields crystals with minimal solvent inclusion .
Q. What analytical techniques are critical for characterizing structural integrity and stability?
- Methodological Answer :
- NMR : H and C NMR confirm the positions of the aminomethyl and carboxylic acid groups. Aromatic protons in the naphthalene ring appear as multiplets between δ 7.2–8.5 ppm .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) detect impurities at <0.5% .
- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak at m/z 235.1 (free base) and 271.5 (hydrochloride salt) .
Advanced Research Questions
Q. How can computational modeling improve reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, modeling nucleophilic substitution at the aminomethyl group helps identify optimal conditions (e.g., solvent polarity, temperature) for synthesizing analogs. Machine learning tools analyze experimental datasets to prioritize reaction parameters (e.g., catalyst loading, solvent ratios) .
Q. What are the environmental degradation pathways of this compound, and how can they be monitored?
- Methodological Answer : Hydrolysis under alkaline conditions (pH >10) cleaves the carboxylic acid group, forming naphthalene derivatives. Photodegradation studies using UV-Vis spectroscopy (λ = 254 nm) reveal half-lives of 12–24 hours in aqueous media. LC-MS/MS tracks degradation products, such as 5-aminomethylnaphthalene, which may exhibit higher bioaccumulation potential .
Q. How do structural modifications (e.g., halogenation) impact bioactivity?
- Methodological Answer : Introducing halogens (e.g., chlorine) at the 4-position of the naphthalene ring enhances binding to aromatic hydrocarbon receptors (AhR), as shown in luciferase reporter assays. Comparative SAR studies using substituted analogs reveal that electron-withdrawing groups increase metabolic stability in hepatic microsomal assays .
Q. What experimental designs are recommended for assessing in vitro toxicity?
- Methodological Answer :
- Cell Viability : MTT assays in HepG2 cells (IC determination).
- Oxidative Stress : ROS detection via DCFH-DA fluorescence.
- Genotoxicity : Comet assays to evaluate DNA strand breaks.
Include positive controls (e.g., benzo[a]pyrene) and validate results across multiple cell lines .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
